molecular formula C20H46ClNP2 B6591229 Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride CAS No. 1326805-03-1

Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride

Cat. No.: B6591229
CAS No.: 1326805-03-1
M. Wt: 398.0 g/mol
InChI Key: KORUJZNDMCQEGO-UHFFFAOYSA-N
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Description

Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride (CAS: 1326805-03-1) is a phosphine-based ligand with the molecular formula C₂₀H₄₆ClNP₂ and an approximate molecular weight of 397.39 g/mol . The compound features two di-tert-butylphosphino groups attached to an ethylamine backbone, with a hydrochloride counterion. The tert-butyl substituents impart significant steric bulk, making this ligand particularly effective in stabilizing metal complexes by preventing undesired aggregation or side reactions. This property is critical in catalytic applications, such as cross-coupling reactions, where controlled coordination geometry and electronic tuning are essential .

Properties

IUPAC Name

2-ditert-butylphosphanyl-N-(2-ditert-butylphosphanylethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H45NP2.ClH/c1-17(2,3)22(18(4,5)6)15-13-21-14-16-23(19(7,8)9)20(10,11)12;/h21H,13-16H2,1-12H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORUJZNDMCQEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(CCNCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46ClNP2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reagent Approach

The Grignard method, adapted from analogous diphosphine syntheses, involves generating a di-Grignard intermediate from a dichloroethylamine precursor. Example procedure :

  • Dichloroethylamine preparation : Ethylenediamine is selectively protected and chlorinated to yield 1,2-dichloroethylamine.

  • Grignard formation : Reacting 1,2-dichloroethylamine with magnesium in tetrahydrofuran (THF) under argon forms the di-Grignard reagent.

  • Phosphine introduction : Adding di-tert-butylchlorophosphine (2.2 eq) to the Grignard solution at −78°C, followed by gradual warming to room temperature, yields the bis-phosphine intermediate.

  • Hydrochloride formation : Treating the product with HCl gas in diethyl ether precipitates the hydrochloride salt (Yield: 58–62%).

Critical parameters :

  • Solvent purity (THF must be anhydrous).

  • Stoichiometric excess of di-tert-butylchlorophosphine to ensure complete substitution.

  • Slow addition rates to mitigate exothermic side reactions.

Direct Alkylation of Ethylenediamine

An alternative route avoids Grignard intermediates by directly alkylating ethylenediamine with phosphine-containing electrophiles:

  • Phosphinoethyl bromide synthesis : Di-tert-butylphosphine is reacted with 1,2-dibromoethane in THF, yielding 1-bromo-2-(di-tert-butylphosphino)ethane.

  • Alkylation : Ethylenediamine is treated with 2.2 eq of the brominated phosphine in the presence of potassium carbonate (K₂CO₃) as a base.

  • Acidification : The free amine is protonated with concentrated HCl, followed by recrystallization from ethanol/ether (Yield: 50–55%).

Advantages :

  • Fewer steps compared to Grignard methods.

  • Avoids pyrophoric magnesium.

Reaction Conditions and Optimization

Solvent and Temperature Effects

ParameterGrignard MethodDirect Alkylation
SolventTHFToluene/THF mixture
Temperature Range−78°C to 25°C0°C to 60°C
Reaction Time12–18 hours6–8 hours

THF’s polarity facilitates Grignard stability, while toluene in direct alkylation reduces side reactions like over-alkylation.

Catalytic and Stoichiometric Considerations

  • Grignard method : Excess di-tert-butylchlorophosphine (2.2 eq) ensures complete substitution, as unreacted Grignard reagents complicate purification.

  • Direct alkylation : K₂CO₃ (3.0 eq) neutralizes HBr, driving the reaction forward via Le Chatelier’s principle.

Characterization and Analytical Data

Spectroscopic Validation

  • ³¹P NMR (CDCl₃): Single resonance at δ = 28.5 ppm , confirming equivalent phosphine environments.

  • ¹H NMR (CDCl₃):

    • δ 1.35 (s, 36H, C(CH₃)₃).

    • δ 2.45–2.70 (m, 4H, CH₂P).

    • δ 3.10–3.30 (m, 4H, CH₂N).

  • ESI-MS : [M-Cl]⁺ peak at m/z = 397.9865, matching the molecular formula C₂₀H₄₆NP₂.

Purity and Yield Optimization

MethodYield (%)Purity (HPLC)
Grignard58–62≥97%
Direct Alkylation50–55≥95%

Recrystallization from ethanol/ether improves purity to >99% for catalytic applications .

Chemical Reactions Analysis

Types of Reactions: Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride primarily undergoes coordination reactions with transition metals. It can also participate in substitution reactions where the phosphine ligands are replaced by other ligands .

Common Reagents and Conditions:

Major Products: The major products of these reactions are metal complexes where this compound acts as a ligand, stabilizing the metal center and enhancing its catalytic properties .

Scientific Research Applications

Overview

Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride (BDTEA·HCl) is a significant organophosphine ligand characterized by its unique steric and electronic properties. The compound's molecular formula is C20H46ClNP2C_{20}H_{46}ClNP_{2}, and it has a molecular weight of approximately 397.99 g/mol. Its applications span various fields, including catalysis, coordination chemistry, and materials science.

Catalysis

Homogeneous Catalysis
BDTEA·HCl is primarily utilized in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The bulky tert-butyl groups provide steric hindrance, allowing for precise control over reaction pathways and enhancing selectivity in catalytic processes. This feature is particularly beneficial in reactions such as hydrogenation, hydroformylation, and polymerization.

  • Hydrogenation Reactions : Research has demonstrated that BDTEA·HCl can effectively coordinate with palladium catalysts to facilitate the selective hydrogenation of alkenes to alkanes. The steric bulk prevents over-hydrogenation, thus improving yields of desired products.
  • Polymerization : The compound has also been explored in polymerization reactions, where its ability to stabilize metal centers enhances the formation of specific polymer structures.

Coordination Chemistry

BDTEA·HCl acts as a bidentate ligand, forming stable complexes with various transition metals. Its coordination behavior influences the electronic properties of these metal complexes, which can be tailored for specific applications.

  • Metal Complex Formation : Studies have shown that BDTEA·HCl forms stable complexes with metals such as palladium, platinum, and ruthenium. These complexes are essential in catalyzing various organic transformations .
  • Spectroscopic Studies : Characterization of these metal-ligand interactions often involves techniques like NMR and IR spectroscopy to elucidate binding modes and geometries.

Materials Science

In materials science, BDTEA·HCl is used to develop advanced materials through its role in catalyzing reactions that lead to the formation of polymers and other complex structures.

  • Synthesis of Functional Materials : Its ability to stabilize metal ions allows for the creation of functional materials with specific properties suitable for applications in electronics and photonics .

Biological Applications

While primarily used in chemical applications, there is ongoing research into the biological implications of BDTEA·HCl.

  • Potential Medicinal Applications : The compound's coordination capabilities are being investigated for their potential in drug development, particularly in creating targeted delivery systems or therapeutic agents that interact with biological targets.

Case Studies

  • Palladium-Catalyzed Hydrogenation : A study demonstrated that using BDTEA·HCl with palladium led to high selectivity in hydrogenating specific alkenes while minimizing side reactions.
  • Ruthenium Complex Formation : Research indicated that BDTEA·HCl could stabilize a dinuclear ruthenium complex, enhancing its reactivity in catalytic cycles relevant to organic synthesis .

Mechanism of Action

The mechanism by which Bis(2-(di-tert-butylphosphino)ethyl)aminehydrochloride exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that enhance the reactivity and selectivity of the metal catalysts. The phosphine groups in the compound donate electron density to the metal center, stabilizing it and facilitating various catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key differences between Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride 1326805-03-1 C₂₀H₄₆ClNP₂ ~397.39 Tert-butylphosphino, amine Catalysis (e.g., palladium/platinum ligands)
Bis(2-(diphenylphosphino)ethyl)amine hydrochloride 66534-97-2 C₂₈H₃₀ClNP₂ 477.95 Diphenylphosphino, amine Catalysis (ligands for transition metals)
2,2-Bis(2-aminoethylthio)propane Dihydrochloride 22907-47-7 C₇H₁₉ClN₂S₂ 230.81 Thioether, amine, hydrochloride Chelation, pharmaceuticals

Key Comparative Analysis

Steric and Electronic Properties
  • Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride: The tert-butyl groups create pronounced steric hindrance, which stabilizes low-coordinate metal centers and enhances selectivity in catalytic cycles. This is advantageous in reactions requiring precise geometric control, such as asymmetric hydrogenation .
  • Bis(2-(diphenylphosphino)ethyl)amine hydrochloride: The diphenylphosphino groups provide moderate steric bulk but greater electron-withdrawing effects due to aromatic π-systems. This facilitates π-backbonding in metal complexes, making it suitable for electron-deficient metal centers (e.g., in Suzuki-Miyaura couplings) .
  • 2,2-Bis(2-aminoethylthio)propane Dihydrochloride: The thioether and amine groups enable chelation of soft metals (e.g., Cu²⁺, Zn²⁺), with applications in biochemical assays or drug delivery systems. The dihydrochloride form improves aqueous solubility .
Thermal and Stability Data
  • No boiling point data is available .
  • Bis(2-(diphenylphosphino)ethyl)amine hydrochloride: Requires storage at 2–8°C in inert conditions. Hazard statements (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitivity .
  • 2,2-Bis(2-aminoethylthio)propane Dihydrochloride: Stability data (e.g., melting point) is unspecified, but its dihydrochloride form suggests hygroscopicity, necessitating dry storage .
Catalytic Performance
  • The tert-butyl derivative’s steric bulk enhances catalytic turnover in sterically demanding reactions, such as C–H activation, by reducing catalyst poisoning .
  • The diphenyl analog’s smaller steric profile allows for faster substrate access to metal centers in less hindered reactions (e.g., Heck coupling) .

Bis(2-(di-tert-butylphosphino)ethyl)amine Hydrochloride

  • Catalysis : Demonstrated efficacy in palladium-catalyzed Buchwald-Hartwig aminations, achieving >90% yield under mild conditions .
  • Metal Complex Stability : Forms stable complexes with Pt(II), resisting ligand displacement even in polar solvents .

Compounding Insights

  • Diphenylphosphino Analogs: Reported to accelerate cross-coupling reactions but suffer from oxidative degradation under aerobic conditions .
  • Thioether-Amine Derivatives : Utilized in MRI contrast agents due to high affinity for gadolinium ions, though less relevant in traditional catalysis .

Biological Activity

Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride (CAS No. 1326805-03-1) is a phosphine-based ligand that has garnered attention in the field of medicinal chemistry and coordination chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C20_{20}H46_{46}ClNP2_2
  • Molecular Weight : 397.99 g/mol
  • Purity : Typically high purity, suitable for laboratory and pharmaceutical applications.
  • Storage Conditions : Recommended to be stored in an inert atmosphere at 2-8°C to maintain stability .

The biological activity of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride primarily stems from its role as a ligand in coordination complexes. Its ability to stabilize metal ions enhances the efficacy of various metal-based drugs, particularly in cancer therapy. The phosphine moieties facilitate interactions with biological targets, influencing cellular processes such as apoptosis and cell signaling pathways.

Case Studies

  • Anticancer Activity :
    • A study evaluated the efficacy of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride in combination with platinum-based drugs. Results indicated that this ligand significantly enhanced the cytotoxicity of cisplatin against various cancer cell lines, including ovarian and lung cancer cells. The mechanism involved increased cellular uptake of the metal complex and enhanced DNA binding affinity .
  • Neuroprotective Effects :
    • Research involving animal models demonstrated that bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride exhibited neuroprotective properties against oxidative stress-induced neuronal damage. The ligand modulated intracellular signaling pathways, leading to reduced apoptosis in neuronal cells exposed to neurotoxic agents.
  • Antimicrobial Properties :
    • Preliminary studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The phosphine ligand was effective in disrupting bacterial cell membranes, suggesting potential applications in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceKey Findings
Anticancer Enhanced cytotoxicity of cisplatin in cancer cells
NeuroprotectiveReduced neuronal apoptosis under oxidative stress
Antimicrobial Disruption of bacterial cell membranes

Research Findings

Recent publications have focused on the synthesis and characterization of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride and its derivatives. These studies emphasize the importance of ligand design in optimizing biological activity. For instance, modifications to the phosphine groups have been shown to alter the binding affinity for metal ions, thereby enhancing therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride has been extensively studied. Key findings include:

  • Phosphine Substituents : The steric bulk of the tert-butyl groups influences the ligand's ability to coordinate with metal centers, impacting its biological activity.
  • Chain Length : Variations in the ethylene chain length between phosphine groups have shown to affect both solubility and interaction with biological targets.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Bis(2-(di-tert-butylphosphino)ethyl)amine hydrochloride, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or ligand exchange reactions under inert atmospheres. For example, tert-butylphosphine derivatives can react with ethylenediamine analogs in the presence of HCl. Purification via recrystallization or column chromatography is critical to remove unreacted precursors. Analytical methods like NMR (31P for phosphine groups) and HPLC (to confirm purity >99%) are essential . Retrosynthetic analysis tools, such as AI-powered route prediction (e.g., PISTACHIO/Reaxys databases), can streamline one-step synthesis planning .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer : Use 31P NMR to confirm phosphine ligand coordination and 1H/13C NMR to verify amine and tert-butyl groups. Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography provides structural confirmation. Purity should be assessed via HPLC with UV detection (λ = 254 nm) or TLC using silica gel plates .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its air-sensitive phosphine groups, store under argon or nitrogen at –20°C. Use gloveboxes for synthesis and handling. Toxicity studies (e.g., LD50) should guide PPE requirements (gloves, lab coats, eye protection). Note: This compound is not FDA-approved and is strictly for in vitro use .

Advanced Research Questions

Q. How can experimental design (e.g., factorial methods) optimize catalytic performance in cross-coupling reactions?

  • Methodological Answer : Employ a 2^k factorial design to test variables like ligand concentration, temperature, and solvent polarity. For example, vary the ligand/metal ratio (1:1 to 1:3) and solvent (THF vs. toluene). Use ANOVA to identify significant factors and response surface modeling to predict optimal conditions. Reference CRDC subclass RDF2050108 for process control frameworks .

Q. How to resolve contradictions in catalytic activity data across different studies?

  • Methodological Answer : Conduct meta-analysis of published data, focusing on variables like substrate scope, reaction kinetics, and characterization methods. Replicate experiments under standardized conditions (e.g., fixed ligand loading, inert atmosphere). Use theoretical frameworks (e.g., Marcus theory for electron transfer) to explain discrepancies in turnover frequencies .

Q. What strategies integrate this ligand into novel catalytic systems (e.g., asymmetric hydrogenation)?

  • Methodological Answer : Modify the amine backbone with chiral auxiliaries (e.g., binaphthyl groups) to induce asymmetry. Characterize steric effects via Tolman cone angles and electronic properties via IR (CO stretching frequencies in metal complexes). Collaborate with computational chemists to model transition states using DFT .

Q. How to study ligand stability under oxidative or aqueous conditions?

  • Methodological Answer : Expose the ligand to O2 or H2O and monitor decomposition via in situ Raman spectroscopy or GC-MS. Compare stability with analogs (e.g., less bulky phosphines). Use CRDC subclass RDF2050104 (membrane technologies) to design separation protocols for degradation byproducts .

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